Application Summary: The compound has been identified as a selective inhibitor for the Janus kinase 1 (JAK1) enzyme.
Results: Exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2.
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 290.788 g/mol. The compound features a complex structure that includes an amino group, a chlorophenyl moiety, and an ethanol backbone. Its systematic name reflects its functional groups, specifically the presence of both amino and hydroxyl groups, which contribute to its potential biological activity and chemical reactivity .
These reactions are fundamental for its utility in organic synthesis and medicinal chemistry.
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:
The specific biological pathways influenced by this compound require further investigation through pharmacological studies.
Synthesis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically involves multi-step organic synthesis strategies. Common methods include:
These methods allow for the construction of the desired molecular framework while ensuring high yields and purity .
The applications of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol span several fields:
Its diverse applications make it a valuable compound in both academic and industrial research settings.
Interaction studies involving 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol focus on its binding affinity and efficacy concerning various biological targets:
These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol, each possessing unique attributes:
Compound Name | Structural Features | Notable Properties |
---|---|---|
2-Amino-1-(4-chlorophenyl)-1-ethanol | Amino and hydroxyl groups | Antidepressant activity |
1-(4-Chlorophenyl)-2-methylaminoethanol | Methyl substitution on nitrogen | Antitumor properties |
N,N-Dimethyl-2-aminoethanol | Dimethylated nitrogen | Solvent properties, used in formulations |
The uniqueness of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds .